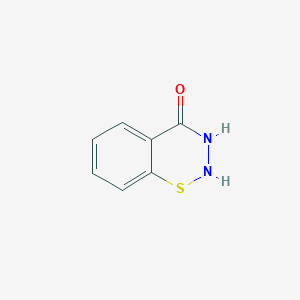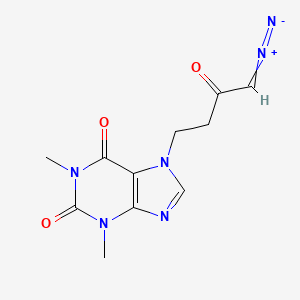
Azanium;butyl prop-2-enoate;2-methylprop-2-enoate;styrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azanium;butyl prop-2-enoate;2-methylprop-2-enoate;styrene is a complex compound that combines several functional groups and monomers. This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry. The molecular formula of this compound is C19H29NO4, and it has a molecular weight of 335.43800 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of azanium;butyl prop-2-enoate;2-methylprop-2-enoate;styrene involves the polymerization of 2-propenoic acid, 2-methyl-, butyl 2-propenoate, and ethenylbenzene (styrene) in the presence of an ammonium salt. The reaction conditions typically include the use of a radical initiator, such as azobisisobutyronitrile (AIBN), and the reaction is carried out at elevated temperatures to facilitate the polymerization process .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous polymerization techniques. The monomers are fed into a reactor, where they undergo polymerization under controlled temperature and pressure conditions. The resulting polymer is then purified and processed into the desired form for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
Azanium;butyl prop-2-enoate;2-methylprop-2-enoate;styrene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents such as chlorine (Cl2) or bromine (Br2) in the presence of a catalyst
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
Wissenschaftliche Forschungsanwendungen
Azanium;butyl prop-2-enoate;2-methylprop-2-enoate;styrene has a wide range of scientific research applications, including:
Chemistry: Used as a monomer in the synthesis of various polymers and copolymers.
Biology: Employed in the development of biocompatible materials for medical devices and implants.
Medicine: Utilized in drug delivery systems and as a component in pharmaceutical formulations.
Wirkmechanismus
The mechanism of action of azanium;butyl prop-2-enoate;2-methylprop-2-enoate;styrene involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to form strong covalent bonds with various substrates, leading to the formation of stable complexes. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, thereby exerting its effects in biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Butyl prop-2-enoate:
2-Methylprop-2-enoate:
Styrene: A monomer used in the production of polystyrene and other copolymers
Uniqueness
Azanium;butyl prop-2-enoate;2-methylprop-2-enoate;styrene is unique due to its combination of multiple functional groups and monomers, which impart distinct properties such as enhanced chemical resistance, biocompatibility, and adhesive strength. This makes it suitable for a wide range of applications that require specific performance characteristics .
Eigenschaften
CAS-Nummer |
58479-10-0 |
|---|---|
Molekularformel |
C19H29NO4 |
Molekulargewicht |
335.4 g/mol |
IUPAC-Name |
azanium;butyl prop-2-enoate;2-methylprop-2-enoate;styrene |
InChI |
InChI=1S/C8H8.C7H12O2.C4H6O2.H3N/c1-2-8-6-4-3-5-7-8;1-3-5-6-9-7(8)4-2;1-3(2)4(5)6;/h2-7H,1H2;4H,2-3,5-6H2,1H3;1H2,2H3,(H,5,6);1H3 |
InChI-Schlüssel |
YYFFANUPMIBHBS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC(=O)C=C.CC(=C)C(=O)[O-].C=CC1=CC=CC=C1.[NH4+] |
Verwandte CAS-Nummern |
69847-64-9 58479-10-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Sulfanylidene-2,5-dihydro-[1,2,4]triazino[5,6-c]isoquinolin-6-one](/img/structure/B14621445.png)

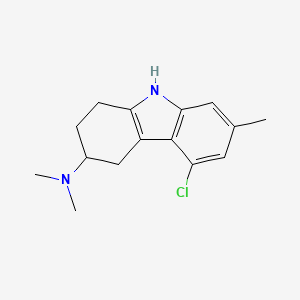
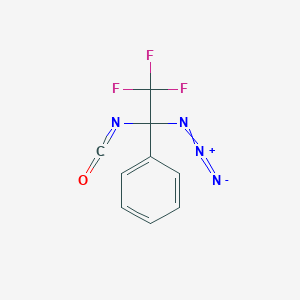
![Bicyclo[4.2.0]octan-2-one, 7,7,8,8-tetramethyl-](/img/structure/B14621475.png)


![1H-Pyrrolo[3,2-h]quinoline, 2-methyl-](/img/structure/B14621503.png)
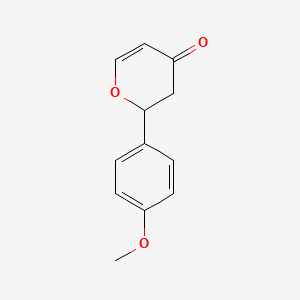
![(E,E)-N,N'-[Sulfonyldi(4,1-phenylene)]bis[1-(furan-2-yl)methanimine]](/img/structure/B14621514.png)
![Trimethyl[2-(methylsulfanyl)phenoxy]silane](/img/structure/B14621518.png)
![2,2'-[(1-Hydroxybutan-2-yl)azanediyl]diacetic acid](/img/structure/B14621533.png)
